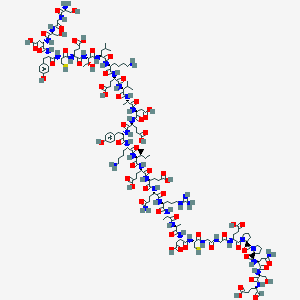
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride, also known as EAPB, is a chemical compound that has been studied for its potential use in scientific research. EAPB is a thioamide compound that has been found to have a range of biochemical and physiological effects that could be useful in various research applications. In
Mecanismo De Acción
The mechanism of action of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in regulating mood and behavior. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been found to interact with the GABA receptor, which is a receptor that is involved in the regulation of anxiety and stress.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have a range of biochemical and physiological effects that could be useful in various research applications. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to increase the levels of serotonin and dopamine in the brain, which could be useful in the treatment of depression and anxiety. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been found to have antiproliferative effects on cancer cells, which could be useful in the development of new cancer treatments. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have antibacterial activity, which could be useful in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride in lab experiments is that it has been well studied and its synthesis method is well established in the literature. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have a range of biochemical and physiological effects that could be useful in various research applications. However, one limitation of using Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride. One direction is to further investigate its mechanism of action, which could help to better understand its biochemical and physiological effects. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to optimize the synthesis method of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride, which could make it more accessible for researchers.
Métodos De Síntesis
The synthesis of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride involves the reaction of ethyl 3-oxopropanoate with 4-aminobenzenecarboxylic acid and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride monohydrochloride. This synthesis method has been well established in the literature and has been used by researchers to produce Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride for their experiments.
Aplicaciones Científicas De Investigación
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have anxiolytic and antidepressant effects. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been studied for its potential use in cancer research, where it has been found to have antiproliferative effects on cancer cells. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been studied for its potential use in the treatment of bacterial infections, where it has been found to have antibacterial activity.
Propiedades
Número CAS |
149997-66-0 |
|---|---|
Nombre del producto |
Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride |
Fórmula molecular |
C12H17ClN2OS3 |
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
ethyl 3-[(4-carbamoylphenyl)disulfanyl]propanimidothioate;hydrochloride |
InChI |
InChI=1S/C12H16N2OS3.ClH/c1-2-16-11(13)7-8-17-18-10-5-3-9(4-6-10)12(14)15;/h3-6,13H,2,7-8H2,1H3,(H2,14,15);1H |
Clave InChI |
DLDBPSIPZKTQJE-UHFFFAOYSA-N |
SMILES |
CCSC(=N)CCSSC1=CC=C(C=C1)C(=O)N.Cl |
SMILES canónico |
CCSC(=N)CCSSC1=CC=C(C=C1)C(=O)N.Cl |
Sinónimos |
3-(4-carboxamidophenyldithio)propionthioimidate 3-CDPT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















